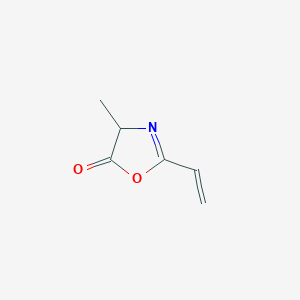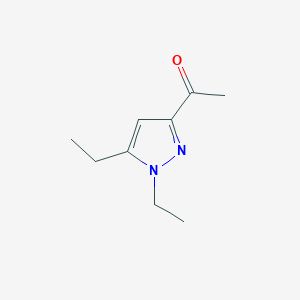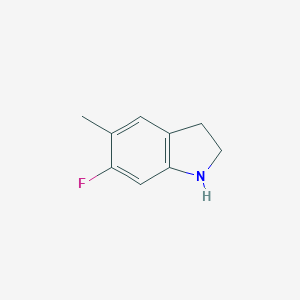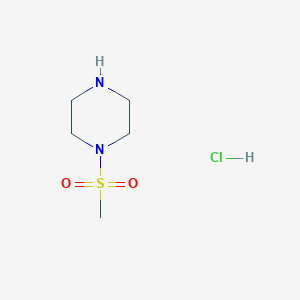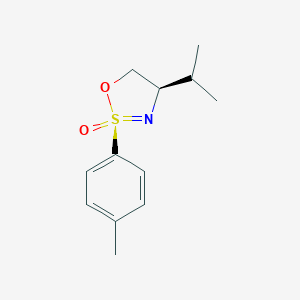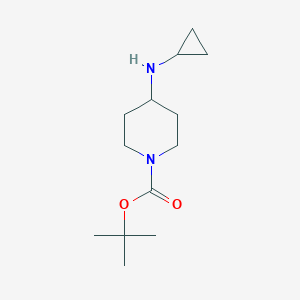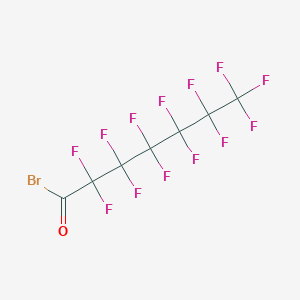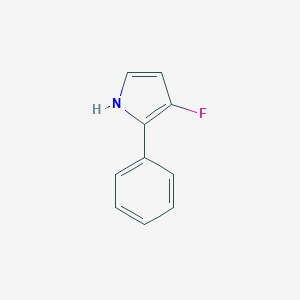
3-fluoro-2-phenyl-1H-pyrrole
Übersicht
Beschreibung
3-fluoro-2-phenyl-1H-pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms . The 3-fluoro-2-phenyl-1H-pyrrole has a fluorine atom and a phenyl group attached to the pyrrole ring .
Synthesis Analysis
The synthesis of pyrroles, including fluorinated pyrroles, has been extensively studied . One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary amines with 1,4-diketones . Other methods include cyclization, ring annulation, cycloaddition, direct C-H arylation, and metal-catalyzed reactions . The specific synthesis route for 3-fluoro-2-phenyl-1H-pyrrole is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of 3-fluoro-2-phenyl-1H-pyrrole consists of a pyrrole ring with a fluorine atom and a phenyl group attached to it . The exact positions of these substituents on the pyrrole ring can vary, leading to different isomers .Chemical Reactions Analysis
Pyrroles, including fluorinated pyrroles, are known to undergo a variety of chemical reactions . These include electrophilic substitution, nucleophilic substitution, and oxidation reactions . The specific reactions that 3-fluoro-2-phenyl-1H-pyrrole can undergo are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Electron Delocalization in Pyrrole Derivatives : A study by Hildebrandt, Schaarschmidt, and Lang (2011) investigated the electronic and structural properties of pyrrole compounds similar to 3-fluoro-2-phenyl-1H-pyrrole. They found significant electron delocalization in these compounds, which could be important for understanding their electronic properties (Hildebrandt, Schaarschmidt, & Lang, 2011).
Pyrroles as Inhibitors of p38 Kinase : De Laszlo et al. (1998) identified pyrroles as potent inhibitors of p38 kinase. Their findings indicate that these compounds have potential therapeutic applications in inflammation and possibly other diseases (De Laszlo et al., 1998).
Anion Binding and Sensing : Anzenbacher et al. (2000) described the use of fluorinated pyrrole derivatives for anion binding. These compounds showed enhanced affinity for certain anions like fluoride and dihydrogen phosphate, suggesting potential applications in sensing technologies (Anzenbacher et al., 2000).
Ortho Lithiation of Fluorophenyl Pyrroles : A study by Faigl et al. (1998) focused on the lithiation of 1-(fluorophenyl)pyrroles, demonstrating a special directing effect of the fluorine atom. This could be relevant for the synthesis of complex organic molecules (Faigl et al., 1998).
Synthesis and Characterization of Heterocycle-Based Molecules : Murthy et al. (2017) synthesized and characterized a molecule similar to 3-fluoro-2-phenyl-1H-pyrrole, highlighting its potential role in non-linear optics and as a cancer drug lead compound (Murthy et al., 2017).
Anticancer Activity of Fluorinated Pyrrole Derivatives : Olszewska et al. (2020) evaluated the anticancer activity of fluorinated pyrrole derivatives, indicating their potential as therapeutic agents in treating cancer (Olszewska et al., 2020).
Fluorescent pH Sensor from Pyrrole Derivatives : Yang et al. (2013) designed a heteroatom-containing organic fluorophore based on pyrrole, which acts as a fluorescent pH sensor. This demonstrates potential applications in environmental monitoring and diagnostics (Yang et al., 2013).
Eigenschaften
IUPAC Name |
3-fluoro-2-phenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXICUQBWAMKUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-2-phenyl-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




